Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
CAS No.: 449768-33-6
Cat. No.: VC5924128
Molecular Formula: C26H35N3O6S2
Molecular Weight: 549.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 449768-33-6 |
|---|---|
| Molecular Formula | C26H35N3O6S2 |
| Molecular Weight | 549.7 |
| IUPAC Name | ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C26H35N3O6S2/c1-6-34-26(31)23-21-11-12-28(16(2)3)15-22(21)36-25(23)27-24(30)19-7-9-20(10-8-19)37(32,33)29-13-17(4)35-18(5)14-29/h7-10,16-18H,6,11-15H2,1-5H3,(H,27,30) |
| Standard InChI Key | UTELMMIQAVYYCK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a tetrahydrothieno[2,3-c]pyridine ring, which is substituted at the 6-position with an isopropyl group and at the 2-position with a benzamido moiety. The benzamido group is further functionalized with a 2,6-dimethylmorpholinosulfonyl substituent. This architecture positions the molecule as a hybrid of sulfonamide-based inhibitors and tetrahydrothienopyridine derivatives, both of which are known for their bioactivity in targeting enzymes and receptors .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 449768-33-6 |
| Molecular Formula | |
| Molecular Weight | 549.7 g/mol |
| IUPAC Name | Ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, beginning with the construction of the tetrahydrothieno[2,3-c]pyridine core. A method analogous to the Pictet-Spengler reaction—used for synthesizing 4,5,6,7-tetrahydrothieno[3,2-c]pyridines —may be adapted. Key steps include:
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Ring Formation: Cyclization of 2-thiophene ethylamine derivatives with formaldehyde under controlled thermal conditions (50–55°C) to generate the tetrahydrothienopyridine scaffold .
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Sulfonylation: Introduction of the 4-((2,6-dimethylmorpholino)sulfonyl)benzamido group via nucleophilic aromatic substitution or coupling reactions.
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Esterification: Attachment of the ethyl carboxylate group at the 3-position using ethyl chloroformate or similar reagents.
Table 2: Critical Reaction Parameters
| Step | Conditions | Yield Optimization Strategies |
|---|---|---|
| Cyclization | 50–55°C, 20–30 h, aqueous formaldehyde | Prolonged reaction time enhances purity |
| Sulfonylation | Dichloroethane solvent, room temperature | Use of anhydrous conditions minimizes hydrolysis |
| Purification | Chromatography (silica gel) | Gradient elution improves resolution |
Mechanistic Insights and Biological Targets
Receptor Modulation
Structural analogs of tetrahydrothienopyridines, such as clopidogrel derivatives, exhibit affinity for adenosine diphosphate (ADP) receptors in platelets . While direct evidence for this compound’s receptor activity is lacking, its isopropyl and morpholino substituents may enhance selectivity for G-protein-coupled receptors (GPCRs) involved in cardiovascular or neurological pathways .
Challenges and Future Directions
Synthetic Scalability
Current methods require chromatographic purification, which is impractical for large-scale production. Future work may explore catalytic asymmetric synthesis or flow chemistry to improve efficiency .
Toxicity Profiling
Preliminary cytotoxicity data are unavailable. Studies using HepG2 cells or zebrafish models are needed to assess hepatotoxicity and teratogenicity.
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